N-(4-Chlorophenyl)acrylamide
CAS No.: 5453-48-5
Cat. No.: VC2405311
Molecular Formula: C9H8ClNO
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5453-48-5 |
---|---|
Molecular Formula | C9H8ClNO |
Molecular Weight | 181.62 g/mol |
IUPAC Name | N-(4-chlorophenyl)prop-2-enamide |
Standard InChI | InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) |
Standard InChI Key | JEPAGMKWFWQECH-UHFFFAOYSA-N |
SMILES | C=CC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES | C=CC(=O)NC1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structure
Basic Information
N-(4-Chlorophenyl)acrylamide has the molecular formula C9H8ClNO with a molecular weight of 181.62 g/mol . It is formally known by its IUPAC name N-(4-chlorophenyl)prop-2-enamide . The compound is registered with CAS number 5453-48-5 and European Community (EC) number 801-742-5 .
Structural Characteristics
The molecular structure of N-(4-Chlorophenyl)acrylamide consists of an acrylamide group connected to a 4-chlorophenyl ring through the nitrogen atom. The acrylamide portion contains a carbon-carbon double bond that makes the compound particularly suitable for polymerization reactions. The SMILES notation for this compound is C=CC(=O)NC1=CC=C(C=C1)Cl , providing a concise linear representation of its molecular structure.
Synonyms and Identifiers
The compound is known by several synonyms in scientific literature and chemical databases:
Physical and Chemical Properties
Physical State and Appearance
N-(4-Chlorophenyl)acrylamide typically appears as a white solid or light salmon solid at room temperature. The compound is stable under standard storage conditions .
Spectroscopic Data
While complete spectroscopic data for N-(4-Chlorophenyl)acrylamide itself is limited in the provided search results, related compounds have been characterized extensively. For instance, N-(4-chlorophenyl)acrylamide (identified as compound 2h in one research paper) appears as a white solid with 92% yield in synthesis experiments .
Collision Cross Section Values
Predicted collision cross section (CCS) values for N-(4-Chlorophenyl)acrylamide have been reported for various adducts, making this information valuable for analytical chemistry applications :
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 182.03671 | 135.7 |
[M+Na]+ | 204.01865 | 148.9 |
[M+NH4]+ | 199.06325 | 144.5 |
[M+K]+ | 219.99259 | 141.7 |
[M-H]- | 180.02215 | 138.2 |
[M+Na-2H]- | 202.00410 | 143.0 |
[M]+ | 181.02888 | 138.5 |
[M]- | 181.02998 | 138.5 |
Synthesis Methods
General Synthetic Route
The synthesis of N-(4-Chlorophenyl)acrylamide typically involves the reaction of acryloyl chloride with 4-chloroaniline in the presence of a base, resulting in amide formation with the elimination of hydrogen chloride .
Detailed Procedure
A detailed synthetic procedure for N-(4-Chlorophenyl)acrylamide involves the following steps :
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Preparation of acryloyl chloride: Thionyl chloride (60 mmol) and acrylic acid (60 mmol) are combined in a two-neck round-bottom flask under nitrogen atmosphere, followed by the addition of a solution of hydroquinone in N,N-dimethylformamide. The mixture is heated at 40°C for 30 minutes, and the resulting acryloyl chloride is purified by distillation.
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Synthesis of the acrylamide: 4-Chloroaniline (20 mmol) is dissolved in anhydrous ethyl acetate (80 mL) with triethylamine (1.05 eq) under nitrogen atmosphere. Freshly prepared acryloyl chloride (1.5 eq) is added dropwise at 0°C, and the reaction mixture is stirred for 2 hours at room temperature. After quenching with water, the organic phase is washed, dried, and the solvent is removed to yield N-(4-chlorophenyl)acrylamide .
Applications and Research
Polymer Science Applications
N-(4-Chlorophenyl)acrylamide has been extensively studied for its polymerization properties. It can form homopolymers, referred to as poly(N-(4-chlorophenyl)acrylamide) (PCA), and can be copolymerized with other monomers such as methyl methacrylate (MMA) to create copolymers with varied properties .
The reactivity ratios for the copolymerization of N-(4-chlorophenyl)acrylamide with methyl methacrylate have been determined using 1H NMR methods, providing valuable data for polymer scientists seeking to optimize synthesis conditions and control polymer properties .
Thermal Stability Studies
Significant research has been conducted on the thermal stability and degradation behavior of poly(N-(4-chlorophenyl)acrylamide) (PCA). Thermal analysis has shown that copolymers containing N-(4-chlorophenyl)acrylamide exhibit thermal stability intermediate between the homopolymers of PCA and poly(methyl methacrylate) (PMMA) .
The thermal degradation products of PCA have been identified using GC-MS techniques, revealing a complex mixture that includes:
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Benzene
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Chlorobenzene
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4-Chloroaniline
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Ammonia
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Hydrogen chloride
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4-Chloro-1,1'-biphenyl
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4-Chlorophenylcarbamic acid
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2-(4-Chlorophenyl)-1-phenylhydrazine
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Bis(4-chlorophenyl)amine
Understanding these degradation pathways is crucial for applications where thermal stability is a critical parameter.
Derivatives and Related Compounds
Several derivatives of N-(4-Chlorophenyl)acrylamide have been synthesized and studied:
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N-(4-Chlorophenyl)-N-methylmethacrylamide: This N-methylated derivative has been prepared as a white solid with 92% yield and fully characterized by 1H NMR and 13C NMR spectroscopy .
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(E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide: This compound, part of a series of N-alkyl cinnamamide derivatives, has shown promising inhibitory properties in tyrosinase assays and has been classified as a novel potential depigmenting cosmetic ingredient .
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2-(Hydroxymethyl)-N-arylacrylamides: These compounds, including chlorophenyl derivatives, have been synthesized through multi-step procedures involving N-(4-chlorophenyl)acrylamide intermediates .
These derivatives expand the potential applications of the basic N-(4-chlorophenyl)acrylamide structure into various fields, including cosmetics, medicinal chemistry, and materials science.
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